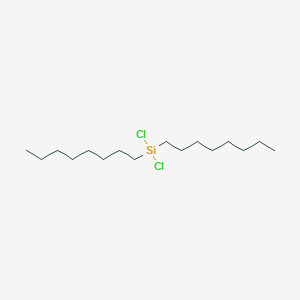

Di-n-octyldichlorosilane

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dichlorodioctylsilane can be synthesized through the reaction of octylmagnesium bromide with silicon tetrachloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

2C8H17MgBr+SiCl4→C8H17SiCl2+2MgBrCl

The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, dichlorodioctylsilane is produced using large-scale reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

Dichlorodioctylsilane undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form corresponding silanes.

Hydrolysis: In the presence of water, dichlorodioctylsilane hydrolyzes to form silanols and hydrochloric acid.

Oxidation: It can be oxidized to form siloxanes under specific conditions.

Common Reagents and Conditions

Alcohols and Amines: Used in substitution reactions to form alkoxysilanes and aminosilanes.

Water: Used in hydrolysis reactions to form silanols.

Oxidizing Agents: Used in oxidation reactions to form siloxanes.

Major Products Formed

Alkoxysilanes: Formed from the reaction with alcohols.

Aminosilanes: Formed from the reaction with amines.

Siloxanes: Formed from oxidation reactions.

Aplicaciones Científicas De Investigación

Di-n-octyldichlorosilane (DODCS) is a versatile silane compound with significant applications in various scientific and industrial fields. This article explores its applications, particularly in materials science, surface modification, and nanotechnology, supported by case studies and data tables.

Surface Modification

DODCS is widely used for the silanization of metal oxides to improve their compatibility with organic materials. This process enhances adhesion properties, making it valuable in composite materials.

Case Study: Silanization of Titanium Dioxide

A study demonstrated that using DODCS for silanization improved the integration of titanium dioxide (TiO₂) into polypropylene matrices. The modified TiO₂ showed enhanced thermal stability and dispersion, crucial for applications in plastics and coatings .

Nanotechnology

In nanotechnology, DODCS serves as a coupling agent for nanoparticles. Its ability to modify surfaces allows for better dispersion of nanoparticles in polymer matrices, which is essential for developing advanced materials with specific properties.

Case Study: Nanoparticle Dispersion

Research indicated that DODCS-treated nanoparticles exhibited improved compatibility with various polymers, resulting in composites with enhanced mechanical properties and thermal stability .

Coatings and Adhesives

DODCS is utilized in formulating advanced coatings and adhesives due to its ability to enhance surface properties. It improves moisture resistance and adhesion strength, making it suitable for outdoor applications.

Case Study: Outdoor Coating Performance

A comparative study on coatings revealed that those formulated with DODCS showed significantly better weather resistance compared to traditional formulations without silane treatment .

Market Trends and Future Prospects

The global market for this compound is projected to grow significantly, driven by increasing demand in developing countries for advanced materials in construction, automotive, and electronics industries. The market value is expected to reach approximately $21.05 billion by 2030 .

Table 2: Market Overview of this compound

| Region | Market Value (2025) | Growth Rate (%) |

|---|---|---|

| North America | $5 Billion | 6% |

| Europe | $4 Billion | 5% |

| Asia-Pacific | $10 Billion | 8% |

| Latin America | $1 Billion | 4% |

Mecanismo De Acción

The mechanism of action of dichlorodioctylsilane involves its ability to form strong bonds with various substrates. This property is exploited in surface modification and the synthesis of complex organosilicon compounds. The molecular targets and pathways involved include the formation of siloxane bonds and interactions with organic molecules .

Comparación Con Compuestos Similares

Similar Compounds

Dichlorodiphenylsilane: Similar in structure but with phenyl groups instead of octyl groups.

Dichlorodiethylsilane: Contains ethyl groups instead of octyl groups.

Dichlorodiisopropylsilane: Contains isopropyl groups instead of octyl groups.

Uniqueness

Dichlorodioctylsilane is unique due to its long octyl chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring hydrophobicity and flexibility .

Actividad Biológica

Di-n-octyldichlorosilane (DODCS) is an organosilicon compound with the chemical formula C16H34Cl2OSi. It is primarily utilized in various industrial applications, including surface modification, and has garnered attention for its potential biological activities. This article explores the biological activity of DODCS, highlighting its mechanisms of action, relevant case studies, and research findings.

DODCS is a dichlorosilane that acts as a silanizing agent, facilitating the bonding of organic materials to inorganic surfaces. Its structure allows it to interact with biological systems, particularly through its hydrophobic octyl groups, which can influence cellular interactions and membrane properties.

Key Mechanisms:

- Surface Modification: DODCS is often employed to modify surfaces for improved biocompatibility in biomedical applications. For instance, it can enhance the integration of titanium dioxide in polymer matrices, which is crucial for dental and biotechnological applications .

- Biological Interactions: The hydrophobic nature of DODCS may affect cell adhesion and proliferation by altering the wettability of surfaces. This property is significant in tissue engineering and regenerative medicine.

Biological Activity and Toxicity

Research indicates that DODCS exhibits varying degrees of biological activity, including potential cytotoxic effects. The compound's toxicity profile is essential for evaluating its safety in medical applications.

Toxicological Studies:

- A study indicated that DODCS could induce cytotoxicity in certain cell lines, suggesting that its application must be carefully considered in biomedical contexts .

- Another investigation found that silanization with DODCS improved the stability and functionality of biomaterials but also necessitated thorough toxicity assessments to ensure patient safety .

Case Studies

Several case studies have explored the implications of using DODCS in various fields:

-

Dental Applications:

- A study demonstrated that DODCS-modified titanium dioxide nanoparticles enhanced the mechanical properties and biocompatibility of dental composites. The silanization process led to improved adhesion between the composite material and tooth structure, indicating a promising avenue for dental restoration technologies .

- Biotechnological Uses:

Research Findings

A comprehensive review of literature reveals several critical findings regarding the biological activity of DODCS:

Propiedades

IUPAC Name |

dichloro(dioctyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34Cl2Si/c1-3-5-7-9-11-13-15-19(17,18)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAGYCLEIYGJQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](CCCCCCCC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289916 | |

| Record name | DICHLORODIOCTYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18416-07-4 | |

| Record name | Dichlorodioctylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18416-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 65458 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018416074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DICHLORODIOCTYLSILANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DICHLORODIOCTYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.